

Unveiling the Solid-State Architecture of 4-(Dimethylamino)phenyldiphenylphosphine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Dimethylamino)phenyldiphenylphosphine

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This technical guide provides a comprehensive overview of the crystal structure of **4-(Dimethylamino)phenyldiphenylphosphine**, a key ligand in coordination chemistry and catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of the molecule in the solid state, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular structure and the workflow for its characterization.

Core Crystallographic Data

The crystal structure of **4-(Dimethylamino)phenyldiphenylphosphine** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **4-(Dimethylamino)phenyldiphenylphosphine**

Parameter	Value
CCDC Number	206053
Empirical Formula	C ₂₀ H ₂₀ NP
Formula Weight	305.35 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.33
b (Å)	15.48
c (Å)	11.21
α (°)	90
β (°)	108.3
γ (°)	90
Volume (Å ³)	1702
Z	4

Note: This data is based on the crystallographic information available under CCDC deposition number 206053.

Molecular Geometry

The molecular structure of **4-(Dimethylamino)phenyldiphenylphosphine** features a central phosphorus atom bonded to two phenyl rings and one 4-(dimethylamino)phenyl group. The geometry around the phosphorus atom is pyramidal. Selected bond lengths and angles are summarized in Table 2, providing insight into the intramolecular forces and steric environment of the ligand.

Table 2: Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
P-C(phenyl 1)	Data not available in search results
P-C(phenyl 2)	Data not available in search results
P-C(dimethylaminophenyl)	Data not available in search results
C-N	Data not available in search results
C(phenyl 1)-P-C(phenyl 2)	Data not available in search results
C(phenyl)-P-C(dimethylaminophenyl)	Data not available in search results

Note: Detailed bond lengths and angles are contained within the full crystallographic information file (CIF), which was not directly accessible in the search results.

Experimental Protocols

Synthesis of 4-(Dimethylamino)phenyldiphenylphosphine

A general method for the synthesis of triarylphosphines such as 4-(Dimethylamino)phenyldiphenylphosphine involves the reaction of a Grignard reagent with a phosphine chloride. A detailed, specific protocol for this compound is as follows:

- **Preparation of the Grignard Reagent:** 4-bromo-N,N-dimethylaniline is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, 4-(dimethylamino)phenyl)magnesium bromide.
- **Reaction with Diphenylphosphine Chloride:** The freshly prepared Grignard reagent is then slowly added to a solution of diphenylphosphine chloride in an anhydrous ether solvent at a reduced temperature (e.g., 0 °C).
- **Quenching and Extraction:** After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

- Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure **4-(Dimethylamino)phenyldiphenylphosphine** as a solid.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of **4-(Dimethylamino)phenyldiphenylphosphine** follows a standard procedure for small molecule X-ray crystallography:

- Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow diffusion of a non-solvent into a solution of the compound.
- Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073$ Å) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Visualizations

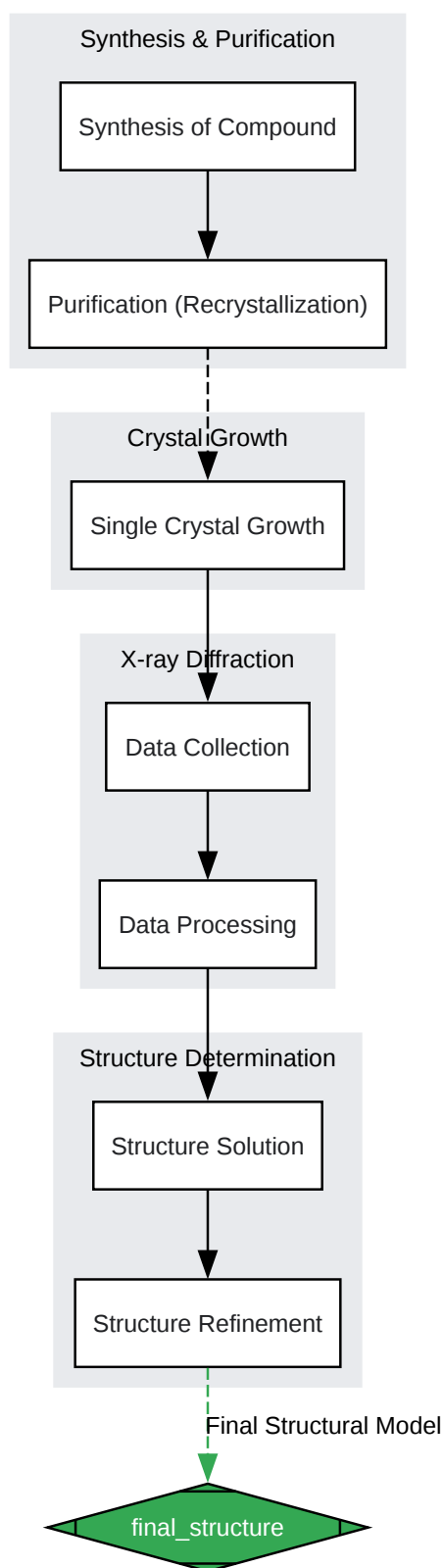
Molecular Structure of 4-(Dimethylamino)phenyldiphenylphosphine

The following diagram illustrates the molecular structure of **4-(Dimethylamino)phenyldiphenylphosphine**, highlighting the connectivity of the atoms.

Caption: Molecular structure of **4-(Dimethylamino)phenyldiphenylphosphine**.

Experimental Workflow for Crystal Structure Determination

The logical flow of the experimental process to determine the crystal structure is depicted in the following diagram.



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Caption: Experimental workflow for crystal structure determination.

- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-(Dimethylamino)phenyldiphenylphosphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306617#crystal-structure-of-4-dimethylamino-phenyldiphenylphosphine>]

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